3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid
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Overview
Description
3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an acetylamino group, a bromine atom, and a carboxylic acid group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 1-benzofuran-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group to form the acetylamino derivative. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Acetamidobenzoic acid: Similar structure but lacks the bromine atom and benzofuran ring.
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid: Contains a nitro group and hydroxyl group instead of the bromine and benzofuran ring.
Uniqueness
3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid is unique due to the presence of the bromine atom and benzofuran ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8BrNO4 |
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Molecular Weight |
298.09 g/mol |
IUPAC Name |
3-acetamido-5-bromo-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-5(14)13-9-7-4-6(12)2-3-8(7)17-10(9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
AQNKEEOAXGKQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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